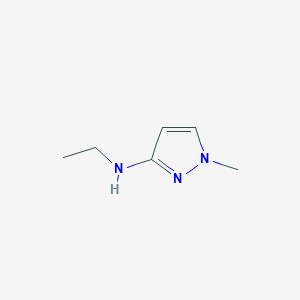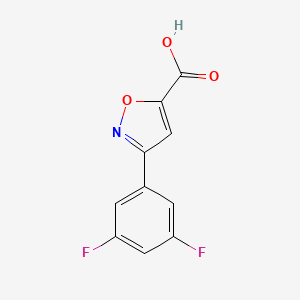
2,4,5-Trifluorobenzylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H4F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isocyanatomethyl group is attached at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trifluoro-5-(isocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4-trifluorobenzene.
Functional Group Introduction: The isocyanatomethyl group can be introduced through a multi-step process involving the formation of an intermediate, such as a halomethyl derivative, followed by a nucleophilic substitution reaction with an isocyanate source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Reagents like primary amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.
Addition Products: Urea derivatives or carbamate esters formed from the addition of amines or alcohols to the isocyanate group.
Applications De Recherche Scientifique
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-trifluoro-5-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of stable adducts. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the isocyanatomethyl group, making it less reactive towards nucleophiles.
1,2,3,4-Tetrafluoro-5-(isocyanatomethyl)benzene: Contains an additional fluorine atom, which may alter its reactivity and properties.
1,2,4-Trifluoro-5-nitrobenzene: Contains a nitro group instead of an isocyanatomethyl group, leading to different chemical behavior.
Uniqueness
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene is unique due to the combination of trifluoromethyl groups and an isocyanatomethyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H4F3NO |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
1,2,4-trifluoro-5-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2 |
Clé InChI |
KJSYORNIGFOSLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)




![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)


